molecular formula C19H16N2O3 B2631638 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1103515-09-8

1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2631638
CAS No.: 1103515-09-8
M. Wt: 320.348
InChI Key: LFXIYGBGWSWRLF-UHFFFAOYSA-N
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Description

“1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) and an indoline group, which is a nitrogen-containing cycle .


Molecular Structure Analysis

The molecular structure of similar compounds shows that geometric parameters are within normal ranges. The structure often contains a benzofuran moiety and a biphenyl moiety .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Selective Sigma Receptor Ligands : Benzofuran-2-carboxamide derivatives have been synthesized, showcasing high affinity for sigma-1 receptors, indicating potential for further pharmacological exploration due to sigma receptors' involvement in several neurological disorders Marriott et al., 2012.

  • Development of Benzofuran Derivatives for Small Molecule Screening : A synthetic strategy involving 8-aminoquinoline directed C–H arylations followed by transamidations has been described, highlighting a pathway to access structurally diverse benzofuran-2-carboxamide derivatives. This method underscores the adaptability and efficiency in generating compounds for biological screening Oschmann et al., 2019.

  • In Vivo Anti-Inflammatory and Analgesic Properties : A study synthesized benzofuran-2-carboxamide derivatives and tested them for anti-inflammatory, analgesic, and antipyretic activities, identifying compounds with significant potential Xie et al., 2014.

  • Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide-N-benzyl pyridinium halides were synthesized and evaluated as cholinesterase inhibitors, showing potent inhibitory effects. This suggests their utility in treating diseases like Alzheimer's, where cholinesterase inhibitors are beneficial Abedinifar et al., 2018.

Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis : A microwave-assisted approach facilitated the efficient synthesis of benzofuran-2-carboxamide derivatives, proving to be a rapid and effective method for producing these compounds, which could be significant for drug discovery Han et al., 2014.

  • Multicomponent Synthesis Protocol : A novel microwave-assisted multicomponent protocol was developed for synthesizing benzofuran-2-carboxamides, showcasing a versatile and practical method for creating biologically active compounds quickly Vincetti et al., 2016.

Safety and Hazards

While specific safety data for “1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide” is not available, similar compounds like “2,3-Dihydro-1-benzofuran-2-carbonyl chloride” are considered hazardous. They may cause severe skin burns, eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-20-18(22)15-10-12-6-2-4-8-14(12)21(15)19(23)17-11-13-7-3-5-9-16(13)24-17/h2-9,11,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXIYGBGWSWRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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